6-(Cyclobutylmethoxy)-3-methyl-3,4-dihydropyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Cyclobutylmethoxy)-3-methyl-3,4-dihydropyrimidin-4-one is an organic compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound is characterized by a cyclobutylmethoxy group attached to a dihydropyrimidinone core, which imparts distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Cyclobutylmethoxy)-3-methyl-3,4-dihydropyrimidin-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclobutylmethanol with a suitable pyrimidine derivative in the presence of a base, followed by cyclization to form the dihydropyrimidinone ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. The process often includes steps such as solvent extraction, crystallization, and purification to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 6-(Cyclobutylmethoxy)-3-methyl-3,4-dihydropyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the cyclobutylmethoxy group or the dihydropyrimidinone ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or nucleophiles in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
6-(Cyclobutylmethoxy)-3-methyl-3,4-dihydropyrimidin-4-one has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(Cyclobutylmethoxy)-3-methyl-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
- 6-(Cyclobutylmethoxy)nicotinic acid
- 3-methyl-3,4-dihydropyrimidin-4-one
Comparison: Compared to similar compounds, 6-(Cyclobutylmethoxy)-3-methyl-3,4-dihydropyrimidin-4-one exhibits unique properties due to the presence of both the cyclobutylmethoxy group and the dihydropyrimidinone ring. This combination imparts distinct reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Biological Activity
6-(Cyclobutylmethoxy)-3-methyl-3,4-dihydropyrimidin-4-one is a dihydropyrimidinone derivative that has attracted attention in medicinal chemistry due to its diverse biological activities. This compound features a cyclobutylmethoxy group, which enhances its chemical properties and potential therapeutic applications. Research indicates that this compound may possess significant antimicrobial, antiviral, and anticancer activities.
Chemical Structure and Properties
The structural formula of this compound is characterized by the following features:
- Molecular Formula: C10H14N2O2
- IUPAC Name: 6-(cyclobutylmethoxy)-3-methylpyrimidin-4-one
- CAS Number: 2197811-16-6
This compound's unique structure contributes to its reactivity and interaction with biological targets.
Antimicrobial Activity
Research has indicated that this compound exhibits notable antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined through standard broth dilution methods, showcasing its potential as an antimicrobial agent.
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Pseudomonas aeruginosa | 128 |
Antiviral Activity
In vitro studies have also explored the antiviral potential of this compound. It was tested against several viruses, including influenza and herpes simplex virus (HSV). The results indicated a dose-dependent inhibition of viral replication, suggesting that the compound may interfere with viral entry or replication processes.
Anticancer Activity
The anticancer properties of this compound were evaluated in various cancer cell lines. The compound showed significant cytotoxic effects against human cancer cells, including breast cancer (MCF-7) and lung cancer (A549) cell lines. The IC50 values were assessed using MTT assays.
Cell Line | IC50 (µM) |
---|---|
MCF-7 | 15 |
A549 | 20 |
The mechanism underlying the biological activity of this compound is not fully elucidated but is believed to involve:
- Enzyme Inhibition: The compound may inhibit specific enzymes crucial for microbial and viral life cycles.
- DNA Interaction: Its structure allows for potential interactions with DNA or RNA, disrupting replication processes.
- Cell Cycle Arrest: In cancer cells, it may induce cell cycle arrest at specific phases, leading to apoptosis.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Antimicrobial Efficacy Study: A recent investigation assessed the antimicrobial properties of various dihydropyrimidinones, including our compound. It was found to be one of the most effective against multidrug-resistant bacterial strains.
- Antiviral Screening: Another study focused on the antiviral activity against HSV, where this compound demonstrated significant inhibition of viral plaque formation in a dose-dependent manner.
Properties
IUPAC Name |
6-(cyclobutylmethoxy)-3-methylpyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-12-7-11-9(5-10(12)13)14-6-8-3-2-4-8/h5,7-8H,2-4,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSTAZYDMZIBVMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC(=CC1=O)OCC2CCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.